2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methylated pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation and Subsequent Nucleophilic Substitution: Starting with 4-methylpyridine, halogenation at the appropriate position followed by nucleophilic substitution with trifluoromethyl anion can yield the desired product.
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki-Miyaura coupling can be employed, where a trifluoromethyl boronic acid derivative is coupled with a halogenated pyridine derivative.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids.
Reduction Products: Trifluoromethyl alcohols or amines.
Substitution Products: Various substituted pyridines and trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide
1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol
2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide
Uniqueness: 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is unique due to its trifluoromethyl group, which imparts significant chemical stability and reactivity. This feature distinguishes it from other pyridine derivatives and enhances its utility in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDMLUABICORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734833 | |
Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-97-8 | |
Record name | 2,2,2-Trifluoro-1-(4-methyl-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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